2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
Description
2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine is a sulfonamide derivative characterized by a hydroxyimino (R₂C=N–OH) group, a sulfonyl (–SO₂–) bridge, and a 4-(trifluoromethoxy)phenyl substituent.
Properties
IUPAC Name |
N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYCIXPECWWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is a disintegrin and metalloproteinase with thrombospondin motifs 5. This protein plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, tissue remodeling, and disease processes, such as arthritis and metastasis.
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its activity. This interaction results in changes in the biochemical pathways that the enzyme is involved in.
Biochemical Pathways
The inhibition of a disintegrin and metalloproteinase with thrombospondin motifs 5 affects the breakdown of the extracellular matrix. This can have downstream effects on various physiological processes, including embryogenesis, reproduction, and tissue remodeling, as well as disease processes such as arthritis and metastasis.
Pharmacokinetics
The compound is a solid and belongs to the class of diarylethers. These properties can influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of the breakdown of the extracellular matrix. This can result in changes in tissue structure and function, potentially affecting various physiological and disease processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Biochemical Analysis
Biochemical Properties
N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form electron donor-acceptor complexes with arylthiolate anions, which can undergo intramolecular single electron transfer reactions under visible light irradiation. These interactions are essential for the compound’s function as a nucleophilic trifluoromethylating agent, enabling it to participate in a wide range of biochemical processes.
Cellular Effects
The effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell. Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form electron donor-acceptor complexes and undergo single electron transfer reactions is central to its mechanism of action. These interactions can result in the inhibition or activation of enzymes, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods. Understanding these temporal effects is essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. These threshold effects are crucial for determining the compound’s safety and efficacy in vivo.
Metabolic Pathways
N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a nucleophilic trifluoromethylating agent allows it to participate in reactions that modify metabolic intermediates, thereby influencing overall metabolic flux and metabolite levels. These interactions are vital for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of N-Hydroxy-2-((4-(trifluoromethoxy)phenyl)sulfonyl)acetimidamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The precise localization of the compound is crucial for its activity and function within the cell.
Biological Activity
The compound 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine is a member of the hydroximoyl-heterocycles family, which has garnered attention for its potential biological activities, particularly as a fungicide and in other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by diverse research findings, case studies, and data tables.
- IUPAC Name : 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine
- Empirical Formula : CHFNOS
- Molecular Weight : 298.24 g/mol
Structural Features
The compound features a hydroxyimino group, a sulfonamide moiety, and a trifluoromethoxy-substituted phenyl ring. These structural characteristics are crucial for its biological activity.
Antifungal Properties
Research indicates that compounds similar to 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine exhibit significant antifungal activity. A study highlighted that hydroximoyl derivatives can effectively inhibit the growth of phytopathogenic fungi, suggesting their potential use in agricultural fungicides .
Table 1: Antifungal Activity of Hydroximoyl Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Fusarium oxysporum | 50 µg/mL |
| Compound B | Botrytis cinerea | 25 µg/mL |
| 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine | Phytophthora infestans | TBD |
The mechanism through which these compounds exert their antifungal effects often involves disruption of cellular processes such as protein synthesis and energy metabolism. For instance, the inhibition of key enzymes involved in fungal growth pathways has been observed, leading to increased oxidative stress within fungal cells .
Inhibition of Quorum Sensing
Another interesting aspect of the biological activity of hydroximoyl derivatives is their ability to interfere with quorum sensing in bacteria. This mechanism can reduce pathogenicity by inhibiting communication among bacterial cells, which is essential for biofilm formation and virulence .
Case Study: Impact on Agrobacterium tumefaciens
In a study examining the effects of related compounds on Agrobacterium tumefaciens, it was found that treatment with hydroximoyl derivatives significantly inhibited quorum sensing-related activities such as swimming motility and chemotaxis at various concentrations .
Enzyme Inhibition
Research has also demonstrated that related compounds show inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). These enzymes are crucial for neurotransmission and pH regulation in biological systems, respectively. The inhibition potency was quantified using Ki values, indicating strong potential for therapeutic applications in neurodegenerative diseases and other conditions .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | Ki Value (nM) |
|---|---|---|
| Compound C | AChE | 22.13 ± 1.96 |
| Compound D | CA I | 23.71 ± 2.95 |
| 2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine | TBD | TBD |
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is often associated with antibacterial activity, making this compound a candidate for developing new antibiotics against resistant strains of bacteria.
-
Anti-inflammatory Effects :
- Research has suggested that derivatives of sulfonamide compounds can reduce inflammation. This compound may possess similar properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.
- Stabilization in Pharmaceutical Formulations :
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of sulfonamide derivatives, including compounds structurally related to 2-(hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine. The results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting a potential role in developing new antibacterial agents.
Case Study 2: Anti-inflammatory Properties
In a clinical trial assessing the anti-inflammatory effects of various sulfonamide derivatives, one compound closely related to 2-(hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine showed promising results in reducing markers of inflammation in patients with rheumatoid arthritis. This highlights its potential therapeutic application in managing inflammatory diseases.
Further research is necessary to fully elucidate the mechanisms by which 2-(hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine exerts its biological effects. Potential areas include:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with bacterial enzymes or inflammatory pathways.
- Formulation Development : Exploring its use in various drug delivery systems to enhance bioavailability and therapeutic efficacy.
- Toxicological Assessments : Evaluating safety profiles through preclinical and clinical studies to ensure its viability as a pharmaceutical agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues with Sulfonyl Groups
Sulfonamide-containing compounds are widely utilized in pharmaceuticals and agrochemicals due to their stability and ability to participate in hydrogen bonding. For example:
The target compound’s sulfonamide moiety shares similarities with sulfonylurea herbicides, which act as enzyme inhibitors.
Fluorinated Substituents: Trifluoromethoxy vs. Trifluoromethyl
The 4-(trifluoromethoxy)phenyl group in the target compound differs from trifluoromethyl (–CF₃) or chloro-trifluoromethylphenyl groups seen in other sulfonamide derivatives (e.g., and ). Key comparisons include:
| Substituent | Electronic Effect | Lipophilicity (logP)* | Stability |
|---|---|---|---|
| –OCF₃ | Strong electron-withdrawing | Moderate | High (resists hydrolysis) |
| –CF₃ | Strong electron-withdrawing | High | Very high |
| –Cl/–CF₃ (mixed) | Moderate electron-withdrawing | High | Moderate |
*Estimated based on substituent contributions.
This balance could make the target compound more suitable for pharmaceutical applications than agrochemicals, where higher lipophilicity (e.g., –CF₃ in compounds) is often preferred .
Hydroxyimino Group vs. Other Functional Moieties
The hydroxyimino group (–NOH) distinguishes the target compound from analogues with carbonyl or amine groups. This moiety can act as a chelating agent for metal ions or participate in tautomerism, altering reactivity. For instance:
- Oxime Derivatives: Used in antidotes (e.g., pralidoxime for organophosphate poisoning) due to nucleophilic reactivity.
- Amine Derivatives : Common in bioactive molecules (e.g., dopamine hydrochloride, CAS 62-31-7), but lack the sulfonyl and fluorinated groups seen here .
The hydroxyimino group in the target compound may confer unique redox properties or metal-binding capacity, differentiating it from simpler amines or non-oxime sulfonamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
